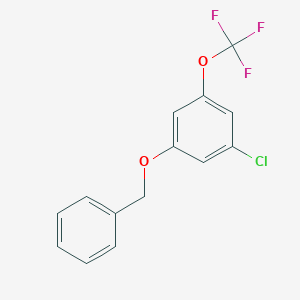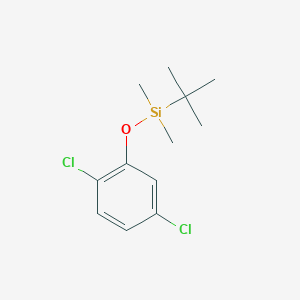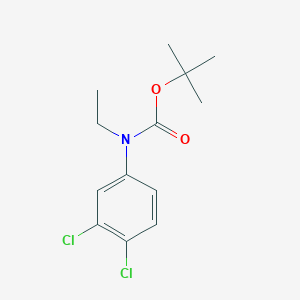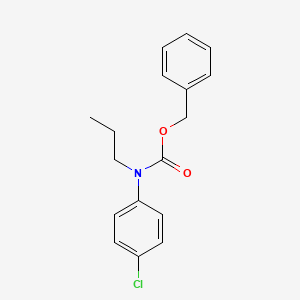
1-(Benzyloxy)-3-chloro-5-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxy)-3-chloro-5-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of a benzyloxy group, a chlorine atom, and a trifluoromethoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-chloro-5-(trifluoromethoxy)benzene typically involves multiple steps, starting with the preparation of the trifluoromethoxybenzene core. One common method includes the chlorination of methoxybenzene to obtain trichloromethoxy benzene, followed by the addition of hydrogen fluoride (HF) and a catalyst, and reacting at elevated temperatures . The benzyloxy group can be introduced through nucleophilic substitution reactions using benzyl alcohol derivatives under basic conditions.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination and trifluoromethoxylation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Benzyloxy)-3-chloro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of electron-withdrawing groups like chlorine and trifluoromethoxy makes the benzene ring less reactive towards electrophilic substitution.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction can yield benzyl alcohol derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Typically requires strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Nucleophilic Substitution: Often involves bases such as sodium hydroxide or potassium carbonate.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzene derivatives, while oxidation and reduction reactions produce corresponding alcohols, aldehydes, or acids.
Applications De Recherche Scientifique
1-(Benzyloxy)-3-chloro-5-(trifluoromethoxy)benzene has several scientific research applications:
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Mécanisme D'action
The mechanism of action of 1-(Benzyloxy)-3-chloro-5-(trifluoromethoxy)benzene involves its interaction with various molecular targets and pathways. The trifluoromethoxy group is known to enhance the lipophilicity and metabolic stability of the compound, potentially improving its binding affinity to specific enzymes or receptors . The benzyloxy group can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
- 1-(Benzyloxy)-3-chloro-5-(trifluoromethyl)benzene
- 1-(Benzyloxy)-3-chloro-5-(difluoromethoxy)benzene
- 1-(Benzyloxy)-3-chloro-5-(fluoromethoxy)benzene
Uniqueness: 1-(Benzyloxy)-3-chloro-5-(trifluoromethoxy)benzene stands out due to the presence of the trifluoromethoxy group, which imparts unique physicochemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in the development of pharmaceuticals and agrochemicals where these properties are desirable .
Propriétés
IUPAC Name |
1-chloro-3-phenylmethoxy-5-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3O2/c15-11-6-12(8-13(7-11)20-14(16,17)18)19-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUJKCYKBWUCIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Tert-butyl[2-(4-chloro-2-fluorophenyl)ethoxy]dimethylsilane](/img/structure/B8032200.png)






